molecular formula C8H7BrN2O B6256790 8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1092563-81-9

8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6256790
CAS No.: 1092563-81-9
M. Wt: 227.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the bromination of 1,2,3,4-tetrahydroquinoxalin-2-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.

    Reduction Reactions: Reduction can lead to the formation of tetrahydroquinoxaline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Substituted quinoxaline derivatives.

    Oxidation Reactions: Quinoxaline derivatives.

    Reduction Reactions: Tetrahydroquinoxaline derivatives.

Scientific Research Applications

8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    7-bromo-1,2,3,4-tetrahydroisoquinoline: Used as a pharmaceutical intermediate.

    7-bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one: Another brominated quinoxaline derivative.

Uniqueness

8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific bromination pattern and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the study of biological activities.

Properties

CAS No.

1092563-81-9

Molecular Formula

C8H7BrN2O

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.